molecular formula C8H19Cl2N3O3 B1446239 H-Gly-Lys-OH-2HCl CAS No. 31461-63-9

H-Gly-Lys-OH-2HCl

Cat. No.: B1446239
CAS No.: 31461-63-9
M. Wt: 276.16 g/mol
InChI Key: FSGICWHRIZBISV-ILKKLZGPSA-N
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Description

Scientific Research Applications

H-Gly-Lys-OH-2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein metabolism and as a substrate for enzyme assays.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of cosmetics and as an additive in food products.

Safety and Hazards

The safety data sheet for H-Lys-Lys-OH-2HCl suggests that if exposure limits are exceeded or irritation or other symptoms are experienced, a full-face respirator should be used .

Future Directions

The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was focused on the development of a synthesis for a tripeptide containing the amino acids lysine (Lys) and glycine that could be used to improve protein metabolism in mammals . This suggests potential future directions in the development of peptides for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Lys-OH-2HCl typically involves the condensation of glycine and lysine. One common method is the mixed anhydride method, where glycine benzyl ester hydrochloride is condensed with N2, N6-dicarbobenzoxylysine (N2, N6-(Cbz)2Lys) hydrazide to produce the protected dipeptide. The final step involves removing the protective groups using hydrogenolysis over a nickel-rhenium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Lys-OH-2HCl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original dipeptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Lys-OH-2HCl is unique due to its specific dipeptide structure, which imparts distinct biochemical properties. Its simplicity and ease of synthesis make it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGICWHRIZBISV-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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